

Application Note: Analytical Quantification of (1-methyl-1H-indazol-7-yl)methanamine

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Compound of Interest

Compound Name: (1-methyl-1H-indazol-7-yl)methanamine

CAS No.: 1144044-80-3

Cat. No.: B3039511

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Introduction & Scope

(1-methyl-1H-indazol-7-yl)methanamine (CAS: 478836-84-1) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., ROCK, PI3K) and other bioactive small molecules. Its structure features a basic primary amine attached to a hydrophobic indazole core, presenting specific analytical challenges:

- **Peak Tailing:** The primary amine (pKa ~9.2) interacts strongly with residual silanols on silica-based columns.
- **Retention Stability:** The polar amine group can cause retention shifts if mobile phase pH is not strictly controlled.
- **UV Response:** While the indazole core is UV active, the aliphatic amine chain does not contribute to absorbance, requiring detection strategies focused on the aromatic system.

This guide details three validated protocols for the quantification and characterization of this analyte:

- Protocol A (HPLC-UV): For purity assessment and assay (mg/g).
- Protocol B (LC-MS/MS): For trace analysis and biological matrices (ng/mL).
- Protocol C (qNMR): For primary reference standard qualification.

Physicochemical Profile

Property	Value (Estimated/Calculated)	Analytical Implication
Formula	C ₉ H ₁₁ N ₃	Monoisotopic Mass: 161.0953 Da
Molecular Weight	161.21 g/mol	[M+H] ⁺ = 162.1
pKa (Base)	~9.2 (Primary Amine)	Requires pH control (low pH or high pH) to manage ionization.
pKa (Indazole)	~1.5 (N ₂ protonation)	Negligible at standard HPLC pH.
LogP	~1.1	Moderately polar; suitable for Reversed-Phase LC.
Solubility	DMSO, Methanol, Dilute Acid	Avoid pure water for stock preparation; use 50% organic or acidic diluent.

Protocol A: HPLC-UV (Purity & Assay)

Objective: Robust quantification of bulk material and reaction monitoring. Strategy: Use of a Charged Surface Hybrid (CSH) column with acidic mobile phase to protonate the amine and repel it from the stationary phase surface, ensuring sharp peak shape.

Chromatographic Conditions

- System: Agilent 1290 Infinity II or Waters Acquity UPLC (H-Class)
- Column: Waters XSelect CSH C18, 3.5 μ m, 4.6 x 100 mm (PN: 186005269)

- Why: CSH technology applies a low-level positive surface charge that repels protonated amines, eliminating tailing without the need for ion-pairing reagents.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
- Flow Rate: 1.0 mL/min[1][2][3][4]
- Column Temp: 40°C
- Injection Volume: 5.0 µL
- Detection: UV-DAD at 220 nm (primary) and 254 nm (secondary).
 - Note: 220 nm provides higher sensitivity for the indazole ring; 254 nm is more selective against non-aromatic impurities.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	5	Initial Hold
1.0	5	Injection stabilization
8.0	60	Linear Gradient
8.1	95	Wash
10.0	95	Hold Wash
10.1	5	Re-equilibration
13.0	5	End of Run

Sample Preparation

- Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile:Water (50:50). Sonicate for 5 mins. Dilute to volume.
- Working Standard (0.1 mg/mL): Dilute 100 µL of Stock into 900 µL of Mobile Phase A.

- Critical: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantification in biological fluids (PK studies) or trace impurity analysis. Strategy: Positive Electrospray Ionization (ESI+) monitoring the specific transition of the methanamine side chain loss.

Mass Spectrometry Parameters (Sciex 6500+ / Waters Xevo TQ-XS)

- Ionization: ESI Positive
- Scan Type: MRM (Multiple Reaction Monitoring)
- Capillary Voltage: 3.0 kV
- Source Temp: 500°C
- Desolvation Gas: 1000 L/hr

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Assignment
Target	162.1	132.1	30	22	Loss of -CH ₂ NH ₂ (Quantifier)
Target	162.1	145.1	30	18	Loss of NH ₃ (Qualifier)
Target	162.1	77.0	30	40	Phenyl fragment
IS (Verapamil)	455.3	165.1	35	30	Internal Standard

Sample Extraction (Protein Precipitation)

- Aliquot 50 μL of plasma/sample.
- Add 150 μL of Acetonitrile containing Internal Standard (100 ng/mL Verapamil).
- Vortex aggressively for 30 seconds.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer 100 μL of supernatant to a vial insert.
- Inject 2 μL onto the LC-MS system (Use a C18 UPLC column, e.g., Acquity BEH C18, 1.7 μm).

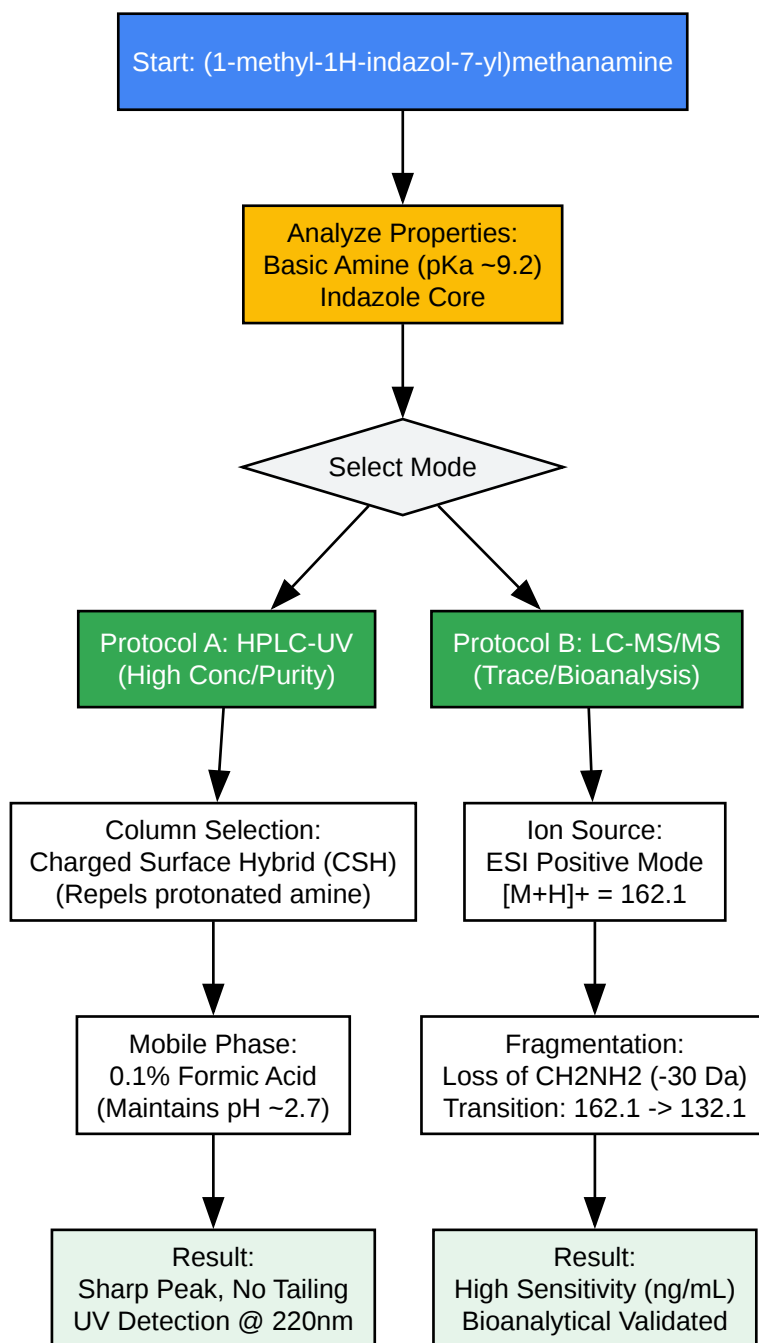
Protocol C: qNMR (Absolute Purity)

Objective: Establishing the purity of the primary reference standard used in Protocols A & B.

- Instrument: 400 MHz (or higher) NMR.
- Solvent: DMSO-d₆ (prevents amine proton exchange broadening).
- Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
- Relaxation Delay (D1): 30 seconds (ensure >5x T₁).
- Pulse Angle: 90°.
- Quantification Signal:
 - Integrate the N-Methyl singlet at ~4.0 ppm (3H) relative to the IS signal.
 - Alternatively, use the aromatic protons (3H) if the region is clear of impurities.

Visual Workflows (Graphviz)

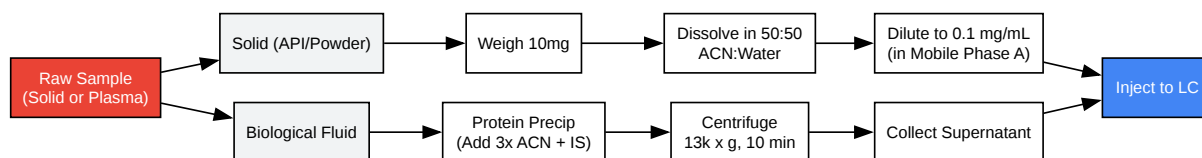
Method Development Logic



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Caption: Decision tree for selecting the appropriate analytical workflow based on sensitivity and purity requirements.

Sample Preparation Workflow



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Caption: Parallel workflows for preparing pharmaceutical solids versus biological matrices.

Validation Parameters (Acceptance Criteria)

Parameter	HPLC-UV Criteria	LC-MS/MS Criteria
Linearity (R ²)	> 0.999	> 0.995
Accuracy	98.0% - 102.0%	85.0% - 115.0%
Precision (RSD)	< 1.0% (n=6)	< 15.0% (n=6)
LOD	~0.5 µg/mL	~1.0 ng/mL
Specificity	Resolution > 2.0 from impurities	No interference in blank matrix

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5 Asymmetry)

- Cause: Interaction of the 7-methanamine group with silanols.
- Fix: Ensure the column is a "Hybrid" particle (CSH, BEH) or "Base Deactivated". If using a standard C18, add 5mM Ammonium Formate to the aqueous mobile phase to compete for silanol sites.

Issue 2: Carryover in LC-MS

- Cause: The basic amine sticking to the injector needle or valve.
- Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1).

Issue 3: Split Peaks

- Cause: Sample diluent is too strong (e.g., 100% ACN).
- Fix: Match the sample diluent to the starting gradient conditions (e.g., 5% ACN in Water).

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